molecular formula C11H13N3O3 B1416430 N-(2-nitrophenyl)pyrrolidine-1-carboxamide CAS No. 1090012-11-5

N-(2-nitrophenyl)pyrrolidine-1-carboxamide

Cat. No.: B1416430
CAS No.: 1090012-11-5
M. Wt: 235.24 g/mol
InChI Key: GVXZLOXHFCMWRT-UHFFFAOYSA-N
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Description

N-(2-nitrophenyl)pyrrolidine-1-carboxamide (Molecular Formula: C11H13N3O3, Molecular Weight: 235.24 g/mol) is a chemical compound of significant interest in medicinal chemistry and antibacterial research. It features a pyrrolidine scaffold, a saturated nitrogen heterocycle recognized for its three-dimensional coverage and ability to improve the physicochemical properties and stereochemical complexity of drug candidates . This specific structural motif is prevalent in numerous bioactive molecules and FDA-approved drugs . While the precise mechanism of action for this exact compound is under investigation, its core structure is closely related to classes of compounds synthesized to mimic proline-rich Antimicrobial Peptides (AMPs) . AMPs are a promising class of therapeutics known for their broad-spectrum activity and a mechanism that makes it difficult for bacteria to develop resistance, often involving the disruption of bacterial membranes or inhibition of intracellular targets . Research on highly similar analogues, specifically substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides, has demonstrated promising narrow and broad-spectrum antibacterial activity against Gram-positive bacterial strains such as Staphylococcus aureus , with some compounds showing Minimum Inhibitory Concentration (MIC) values as low as 15.6 µg/mL . Furthermore, related pyrrolidine-1-carboxamide derivatives have been explored for their anti-cancer potential, showing in vitro activity against tumor cell lines and in vivo efficacy in increasing survival rates in model systems . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

N-(2-nitrophenyl)pyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c15-11(13-7-3-4-8-13)12-9-5-1-2-6-10(9)14(16)17/h1-2,5-6H,3-4,7-8H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXZLOXHFCMWRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrophenyl)pyrrolidine-1-carboxamide typically involves the reaction of 2-nitroaniline with pyrrolidine-1-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes .

Chemical Reactions Analysis

Types of Reactions

N-(2-nitrophenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Properties

Research indicates that N-(2-nitrophenyl)pyrrolidine-1-carboxamide exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains. For example, one study reported that a derivative of this compound demonstrated a minimum inhibitory concentration (MIC) of 15.6 µg/mL against Staphylococcus aureus, suggesting its potential as a narrow-spectrum antibiotic .

Table 2: Antibacterial Activity of Derivatives

Compound IDBacterial StrainMIC (µg/mL)Activity Type
4bStaphylococcus aureus15.6Narrow-spectrum
4kE. coli31.25Broad-spectrum

Antioxidant Activity

The antioxidant properties of this compound derivatives were evaluated using the DPPH and ABTS radical scavenging assays. Notably, some derivatives recorded IC50 values significantly lower than standard antioxidants like ascorbic acid, indicating their potential in mitigating oxidative stress-related diseases .

Table 3: Antioxidant Activity Results

Compound IDDPPH IC50 (mg/mL)ABTS IC50 (mg/mL)
4a1.22 × 10^-3Not reported
4k1.45 × 10^-4Not reported

Pain Management

This compound derivatives have been investigated for their role as transient receptor potential vanilloid type 1 (TRPV1) antagonists, which can inhibit nociceptive signals from peripheral to central nervous systems. A notable compound demonstrated an IC50 value of 2.66 nM for TRPV1 antagonism, indicating potential for pain relief without the side effects commonly associated with other analgesics .

Diabetes Management

Certain derivatives have shown promise as agonists for peroxisome proliferator-activated receptors (PPARs), which play a critical role in glucose metabolism and lipid regulation. Compounds exhibited low nanomolar EC50 values for both PPARα and PPARγ, suggesting their utility in managing type 2 diabetes .

Case Study: Antimicrobial Efficacy

In a study aimed at combating antibiotic resistance, researchers synthesized a series of N-(2-nitrophenyl)pyrrolidine-2-carboxamides and tested their efficacy against various bacterial strains. The results indicated that specific derivatives not only displayed potent antibacterial activity but also had favorable safety profiles compared to traditional antibiotics .

Case Study: TRPV1 Antagonism

Another investigation focused on the design of CNS-penetrant TRPV1 antagonists based on the pyrrolidine scaffold. The study highlighted how modifications to the structure influenced both binding affinity and selectivity, paving the way for new analgesic therapies .

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)pyrrolidine-1-carboxamide and its derivatives often involves the inhibition of specific enzymes or receptors. The nitrophenyl group can interact with the active site of enzymes, blocking substrate binding and thus inhibiting enzyme activity. Additionally, the pyrrolidine ring can enhance binding affinity through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Positional Isomers: Nitro Group Substitution

  • N-(3-Nitrophenyl)pyrrolidine-1-carboxamide (CAS: 35799-28-1): Shares the same molecular formula (C₁₁H₁₃N₃O₃) but differs in the nitro group position (meta vs. ortho). Reported melting points for similar nitro-substituted carboxamides range from 165–179°C (e.g., N-(4-bromophenyl) analog: 179°C) , suggesting comparable thermal stability.
  • N-(2-Aminophenyl)pyrrolidine-1-carboxamide (CAS: 1118786-84-7): Reduced form of the 2-nitro compound, with a molecular weight of 205.26 g/mol due to the replacement of the nitro group (–NO₂) with an amine (–NH₂). The amino group introduces electron-donating effects, increasing basicity and altering hydrogen-bonding capabilities. This derivative may serve as a precursor or metabolite in pharmaceutical applications .

Substituent Variations on the Phenyl Ring

  • N-(4-Methoxyphenyl)pyrrolidine-1-carboxamide (Compound 8c in ):

    • Methoxy (–OCH₃) substituent is electron-donating, enhancing solubility in organic solvents.
    • Lower melting point (152–153°C ) compared to nitro analogs, reflecting reduced intermolecular dipole interactions .
  • N-(4-Bromophenyl)pyrrolidine-1-carboxamide (Compound 8d in ):

    • Bromo (–Br) substituent is electron-withdrawing but less polar than nitro.
    • Higher melting point (179°C ) and yield (68%) suggest improved crystallinity and synthetic efficiency .

Complex Pharmacologically Active Derivatives

  • Upadacitinib (CAS: 1310726-60-3):

    • A clinically approved Janus kinase (JAK) inhibitor with a pyrrolidine carboxamide core.
    • Features a trifluoroethyl group and fused heterocyclic rings, increasing molecular weight (380.37 g/mol ) and complexity.
    • Demonstrates enhanced biological activity due to targeted substituents, highlighting the importance of structural optimization in drug design .
  • GRC-6211 ():

    • A TRPV1 antagonist with a thiazole-pyrrolidine scaffold.
    • The thiazole ring introduces aromaticity and hydrogen-bonding sites, differentiating its mechanism from nitro-substituted carboxamides.

Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituent
N-(2-Nitrophenyl) derivative 235.24 Not reported –NO₂ (ortho)
N-(3-Nitrophenyl) derivative 235.24 Not reported –NO₂ (meta)
N-(4-Bromophenyl) derivative 340.20 179 –Br (para)
N-(2-Aminophenyl) derivative 205.26 Not reported –NH₂ (ortho)

Biological Activity

N-(2-nitrophenyl)pyrrolidine-1-carboxamide is a compound belonging to the pyrrolidine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a nitrophenyl group and a carboxamide moiety. The presence of the nitro group significantly influences the compound's reactivity and biological interactions, making it a valuable subject for pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors. The nitrophenyl group can undergo reduction to form an amino group, enhancing its interaction with biological targets. The pyrrolidine ring contributes to structural stability and binding affinity through hydrophobic interactions and hydrogen bonding .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess minimum inhibitory concentration (MIC) values comparable to established antibiotics, indicating their potential as novel antimicrobial agents .

CompoundMIC (µg/mL)Target Organism
4b15.6Staphylococcus aureus
4k12.5Escherichia coli

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro studies indicated that this compound can significantly reduce the expression of inflammatory markers such as iNOS and COX-2, suggesting its potential use in treating inflammatory conditions .

Apoptosis Induction

Recent findings suggest that this compound may induce apoptosis in cancer cell lines. For example, treatment with this compound led to increased levels of pro-apoptotic proteins (Bax and caspase-3) while decreasing anti-apoptotic proteins (Bcl-2), highlighting its potential as an anticancer agent .

Case Studies

  • Antimicrobial Efficacy : A study assessed the antibacterial activity of various N-(2-nitrophenyl) derivatives against Gram-positive and Gram-negative bacteria. The results indicated that some compounds exhibited potent activity against Staphylococcus aureus, with MIC values lower than those of conventional antibiotics .
  • Anti-inflammatory Mechanisms : In an experimental model, this compound was shown to downregulate COX-2 expression in macrophages, demonstrating its potential as an anti-inflammatory therapeutic agent .
  • Cancer Research : In vitro studies on HepG2 cells revealed that treatment with this compound resulted in significant apoptosis rates, suggesting its role in cancer therapy by targeting cell death pathways .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of N-(2-nitrophenyl)pyrrolidine-1-carboxamide?

Answer:
A widely used approach involves aryne-mediated coupling reactions . For example, NaH-initiated aryne generation enables the arylation of secondary amides, as demonstrated in the synthesis of structurally related pyrrolidine carboxamides . Key steps include:

  • Aryne precursor activation (e.g., using NaH as a base).
  • Nucleophilic attack by the pyrrolidine carboxamide moiety.
  • Purification via column chromatography and structural validation using NMR and HRMS.
    Alternative routes may involve Ugi multicomponent reactions or direct coupling of pre-functionalized nitroaryl intermediates with pyrrolidine derivatives.

Basic: How is the crystal structure of this compound determined, and what software tools are essential for analysis?

Answer:
Crystallographic analysis typically employs single-crystal X-ray diffraction (SC-XRD) . The SHELX suite (e.g., SHELXL for refinement) is critical for solving and refining structures, particularly for small molecules . Workflow includes:

  • Data collection using a diffractometer.
  • Structure solution via direct methods (e.g., SHELXS) or charge flipping (SHELXD).
  • Visualization and analysis using tools like Mercury , which enables hydrogen-bonding network analysis, packing diagrams, and comparison with related structures (e.g., N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide in COD entry 2230670) .

Advanced: How can researchers optimize reaction yields during the synthesis of this compound?

Answer:
Yield optimization requires systematic reaction parameter screening :

  • Temperature control : Elevated temperatures (e.g., 80–100°C) improve reaction rates but may promote side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of nitroaryl intermediates.
  • Catalyst use : Transition-metal catalysts (e.g., Pd for cross-coupling) can improve efficiency.
    For example, related pyrrolidine carboxamides achieved yields of 34–68% under varying conditions, highlighting the impact of substituent electronic effects . Design of Experiments (DoE) approaches are recommended for multivariate optimization.

Advanced: How should researchers address contradictions in biological activity data for this compound derivatives?

Answer:
Contradictions often arise from assay variability or structural isomerism . Mitigation strategies include:

  • Orthogonal assays : Validate receptor binding (e.g., AT₁ receptor affinity in pyrrolidine-2-carboxamide derivatives ) using both radioligand and functional assays.
  • Stereochemical analysis : Ensure enantiomeric purity via chiral HPLC or X-ray crystallography (e.g., COD data for related compounds ).
  • Computational docking : Compare binding poses of active vs. inactive derivatives using software like AutoDock or Schrödinger Suite.

Methodological: What analytical techniques are critical for confirming the purity and structure of this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and detect impurities (e.g., coupling constants for nitro group orientation ).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., ESI-TOF with <2 ppm error ).
  • HPLC-PDA/MS : Quantifies purity and identifies degradation products.
  • Elemental analysis : Complementary to HRMS for elemental composition verification.

Advanced: What computational strategies are employed to predict the physicochemical and pharmacological properties of this compound?

Answer:

  • Molecular dynamics (MD) simulations : Assess conformational flexibility in solution.
  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., nitro group charge distribution) and reaction pathways.
  • ADMET prediction : Tools like SwissADME estimate bioavailability, logP, and metabolic stability.
    Crystallographic data (e.g., COD entries ) provide starting geometries for simulations.

Advanced: How can researchers leverage structure-activity relationship (SAR) studies to enhance the bioactivity of this compound derivatives?

Answer:
SAR strategies include:

  • Substituent variation : Modify the nitro group position or replace it with bioisosteres (e.g., cyano, trifluoromethyl) to alter electronic and steric profiles.
  • Pyrrolidine ring functionalization : Introduce methyl or fluoro groups to improve metabolic stability (e.g., 2-(1,3-benzodioxol-5-yl) derivatives ).
  • Pharmacophore mapping : Identify critical hydrogen-bonding motifs using crystallographic data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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